Pentaerythritol tetrastearate
Overview
Description
Pentaerythritol tetrastearate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various pentaerythritol derivatives, which can provide insights into the general chemical behavior and properties of pentaerythritol compounds. For instance, pentaerythritol tetranitrate (PETN) is a well-known derivative that has been studied extensively for its explosive properties and medical applications .
Synthesis Analysis
The synthesis of pentaerythritol derivatives, such as PETN, typically involves a nitration process starting from pentaerythritol with fuming nitric acid . Similarly, the synthesis of pentaerythritol tetraisostearate is catalyzed by a solid superacid, suggesting that esterification reactions are key to synthesizing pentaerythritol esters . The synthesis process is optimized by controlling factors such as molar ratios, catalyst dosage, reaction temperature, and time to achieve high yields and selectivity .
Molecular Structure Analysis
The molecular structure of pentaerythritol derivatives has been studied using various techniques. For example, an atoms-in-molecules study of pentaerythritol tetranitrate crystal revealed insights into intra- and intermolecular bonding, including O...H and O...O interactions . The molecular structure of pentaerythritol tetracinnamate was also investigated, showing different crystalline forms and providing evidence for a two-step mechanism of photopolymerization .
Chemical Reactions Analysis
Pentaerythritol derivatives undergo a variety of chemical reactions. Pentaerythritol tetranitrate reductase from Enterobacter cloacae PB2 can reductively liberate nitrite from nitrate esters . The photopolymerization of pentaerythritol tetracinnamate under UV irradiation is another example of a chemical reaction involving a pentaerythritol derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentaerythritol derivatives are diverse and depend on the specific substituents attached to the pentaerythritol core. For instance, PETN is known for its explosive properties and has been characterized using techniques such as FTIR-ATR, TGA, and DSC . The vibrational properties and structure of PETN have been analyzed using density functional theory methods, providing detailed information on bond lengths, bond angles, and normal mode assignments .
Scientific Research Applications
Pentaerythritol tetrastearate exhibits phase transitions and conformational changes, which can be analyzed using factor analysis of Fourier transform infrared spectra. This understanding is crucial for applications in organic compounds and esters (Gu, 1993).
It has been used to study vasoprotective activities in experimental atherosclerosis, providing insights into the mechanisms of vascular reactivity and superoxide production (Kojda, Hacker, & Noack, 1998).
The compound's fatty acid esters, due to their antioxidant action and low toxicity, are promising for creating low-calorie, healthy food alternatives (Gkini et al., 2020).
Pentaerythritol tetrastearate has been investigated for its role in reducing blood pressure and inducing epigenetic modifications in offspring, highlighting its potential for medical applications (Wu et al., 2015).
It is an effective mold release agent in polycarbonate, with its quantification and characterization being crucial for quality control in polymer production (Indira, Arun, & Ramesh, 2018).
In thermal energy storage applications, pentaerythritol enhanced with alumina nanoparticles shows good thermal and chemical stability, making it suited for such uses (VenkitarajK et al., 2017).
Its derivative, pentaerythritol tetranitrate, has been studied for its kinetic and thermodynamic properties, crucial for understanding its behavior in industrial applications (Burnham et al., 2009).
Pentaerythritol tetranitrate's pharmacological properties, such as its ability to improve vascular dysfunction via induction of heme oxygenase-1, are of significant medical interest (Schuhmacher et al., 2010).
Safety And Hazards
properties
IUPAC Name |
[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H148O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWAZCWKSMKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H148O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026944 | |
Record name | Pentaerythrityl tetraoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
Record name | Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Pentaerythritol tetrastearate | |
CAS RN |
115-83-3 | |
Record name | Pentaerythrityl tetrastearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythrityl tetrastearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaerythrityl tetraoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentaerythritol tetrastearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL TETRASTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q3DZS0EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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